2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate
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Overview
Description
The compound “2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin class . It has a molecular formula of C16H13F3N4O3 and a molecular weight of 366.2946296 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 . This structure can be viewed using specific software .Chemical Reactions Analysis
The compound undergoes redox transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .Physical and Chemical Properties Analysis
The compound has a molecular weight of 366.2946296 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Researchers have developed various methods for synthesizing triazolopyrimidine derivatives, demonstrating the chemical flexibility and potential for modification of this compound. Techniques include convenient synthesis of ethyl amino-substituted derivatives through reactions under specific conditions, highlighting the compound's utility in generating diverse chemical entities (Mohamed, 2021).
- Metal-Free Synthesis : Another study presented a metal-free synthesis approach for biologically important triazolopyrimidines, emphasizing the environmental benefits and efficiency of such methods (Zheng et al., 2014).
Biological Evaluation
- Antimicrobial and Antitumor Potential : Some derivatives of triazolopyrimidines were evaluated for their antimicrobial activities, showing promise in this area, although no significant antitumor activity was observed in the tested compounds (Said et al., 2004).
- Tuberculostatic Activity : Derivatives of triazolopyrimidines have been synthesized and tested for their tuberculostatic activity, suggesting potential applications in treating tuberculosis (Titova et al., 2019).
Advanced Materials and Chemical Analysis
- Spectral and Molecular Docking Analyses : In-depth analyses, including DFT/B3LYP and molecular docking studies, have been conducted on certain triazolopyrimidine derivatives. These studies not only provide insight into the compound's structural properties but also its potential interactions with biological targets, indicating potential therapeutic applications (Sert et al., 2020).
Mechanistic Insights and Synthetic Applications
- Mechanistic Studies and Synthetic Utility : Research has also focused on understanding the mechanisms underlying the formation of triazolopyrimidine derivatives and exploring their synthetic utility for creating novel heterocyclic compounds, which could have implications for drug development and material science (Lashmanova et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-9-12(13(24)23-15(22-9)20-8-21-23)6-7-26-14(25)10-2-4-11(5-3-10)16(17,18)19/h2-5,8H,6-7H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZZYMCEYAPOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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